

An In-depth Technical Guide to Nethylpiperidine-4-carboxamide

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Compound of Interest		
Compound Name:	N-ethylpiperidine-4-carboxamide	
Cat. No.:	B169664	Get Quote

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Introduction

N-ethylpiperidine-4-carboxamide is a derivative of the piperidine scaffold, a ubiquitous structural motif in medicinal chemistry. Piperidine-containing compounds are integral to the development of a wide array of pharmaceuticals due to their favorable pharmacokinetic properties and their ability to interact with a variety of biological targets. This technical guide provides a comprehensive overview of **N-ethylpiperidine-4-carboxamide**, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential biological significance within the broader class of piperidine-4-carboxamide derivatives.

Chemical Identity and Synonyms

The nomenclature and various identifiers for **N-ethylpiperidine-4-carboxamide** are crucial for accurate documentation and research.



Identifier	Value
IUPAC Name	N-ethylpiperidine-4-carboxamide
CAS Number	1903-65-7[1]
Molecular Formula	C8H16N2O[1]
Synonyms	1-ethylpiperidine-4-carboxamide, N-ethyl-4- piperidinecarboxamide, piperidine-4-carboxylic acid ethylamide

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **N-ethylpiperidine-4-carboxamide** is presented below. These properties are essential for understanding the compound's behavior in various experimental settings.

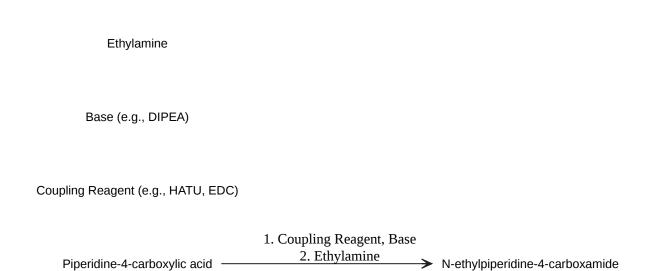
Property	Value	Source
Molecular Weight	156.23 g/mol	PubChem
Exact Mass	156.126263138 Da	PubChem
XLogP3-AA (LogP)	0	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	46.3 Ų	PubChem
Heavy Atom Count	11	PubChem

Experimental Protocols Representative Synthesis of N-ethylpiperidine-4carboxamide



While a specific detailed synthesis for **N-ethylpiperidine-4-carboxamide** is not readily available in the public literature, a general and representative protocol for the synthesis of N-substituted piperidine-4-carboxamides can be adapted. The following protocol describes the amidation of a piperidine carboxylic acid derivative.





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A representative reaction scheme for the synthesis of **N-ethylpiperidine-4-carboxamide**.

Materials:

- Piperidine-4-carboxylic acid
- Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a salt)
- Coupling agent (e.g., HATU, EDC with HOBt)
- Organic base (e.g., Diisopropylethylamine DIPEA)
- Anhydrous solvent (e.g., Dimethylformamide DMF)



- Solvents for work-up and purification (e.g., Ethyl acetate, saturated sodium bicarbonate solution, brine)
- Drying agent (e.g., Anhydrous sodium sulfate)
- Silica gel for column chromatography

Procedure:

- To a solution of piperidine-4-carboxylic acid in anhydrous DMF, add the organic base (DIPEA, 2-3 equivalents).
- Add the coupling agent (e.g., HATU, 1.1 equivalents) to the mixture and stir at room temperature for 10-15 minutes to activate the carboxylic acid.
- Slowly add ethylamine (1.2 equivalents) to the reaction mixture.
- Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-ethylpiperidine-4carboxamide.

Potential Biological Activity and Signaling Pathways

The broader class of piperidine-4-carboxamide derivatives has been investigated for a range of biological activities, with several studies identifying them as potent enzyme inhibitors. A notable target for this class of compounds is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, which is critical for DNA replication and transcription. Inhibition of



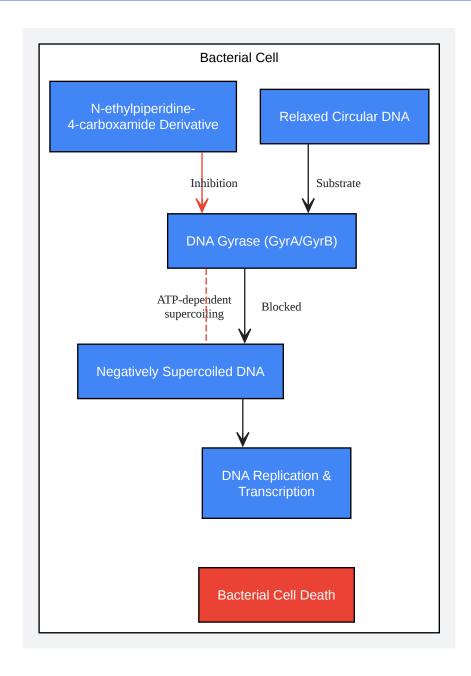




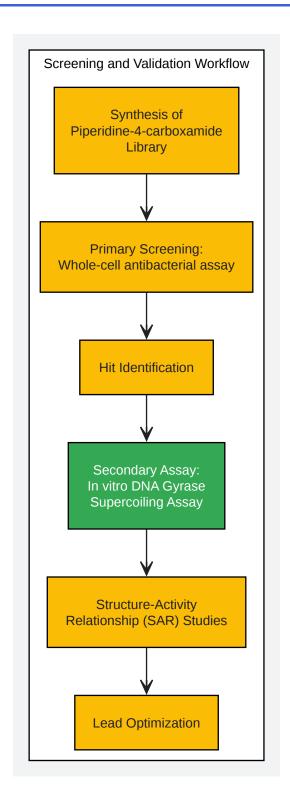
DNA gyrase leads to bacterial cell death, making it an attractive target for the development of novel antibiotics.

The diagram below illustrates the proposed mechanism of action for piperidine-4-carboxamide derivatives as DNA gyrase inhibitors.









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References

- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
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